1-(2,6-Dimethylpyrimidine-4-yl)-3-(1-naphthyl)urea
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Overview
Description
1-(2,6-Dimethylpyrimidine-4-yl)-3-(1-naphthyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both a pyrimidine and a naphthyl group, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpyrimidine-4-yl)-3-(1-naphthyl)urea typically involves the reaction of 2,6-dimethylpyrimidine-4-amine with 1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpyrimidine-4-yl)-3-(1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyrimidine-4-yl)-3-(1-naphthyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylpyrimidine-4-yl)-3-phenylurea
- 1-(2,6-Dimethylpyrimidine-4-yl)-3-(2-naphthyl)urea
- 1-(2,6-Dimethylpyrimidine-4-yl)-3-(4-methylphenyl)urea
Uniqueness
1-(2,6-Dimethylpyrimidine-4-yl)-3-(1-naphthyl)urea is unique due to the presence of both a pyrimidine and a naphthyl group, which can confer distinct chemical and biological properties. This combination may enhance its binding affinity to specific targets and increase its versatility in various applications.
Properties
CAS No. |
639849-87-9 |
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Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C17H16N4O/c1-11-10-16(19-12(2)18-11)21-17(22)20-15-9-5-7-13-6-3-4-8-14(13)15/h3-10H,1-2H3,(H2,18,19,20,21,22) |
InChI Key |
ABNVSCWCNDPJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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